(2-Phenoxypyridin-4-yl)methanamine
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Overview
Description
(2-Phenoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C12H12N2O It is a derivative of pyridine and phenol, characterized by the presence of a methanamine group attached to the 4-position of the pyridine ring and a phenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxypyridin-4-yl)methanamine typically involves the reaction of 2-phenoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Phenoxypyridin-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2-Phenoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Phenoxypyridin-4-yl)methanamine hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.
This compound dihydrochloride: Another derivative with two hydrochloride groups, potentially offering different reactivity and application profiles.
Uniqueness
This compound is unique due to its specific combination of a phenoxy group and a methanamine group attached to a pyridine ring. This structure provides distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various research and industrial applications .
Biological Activity
(2-Phenoxypyridin-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O, with a molecular weight of approximately 188.23 g/mol. Its structure consists of a phenoxy group attached to a pyridine ring and a methanamine moiety, which contribute to its distinct reactivity and biological properties .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly in the context of cancer therapy. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antitumor Activity : Case studies have demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in tumor cells. In vitro studies have indicated significant tumor growth inhibition when tested against various cancer cell lines .
- Receptor Binding : Interaction studies have revealed that this compound can bind to specific receptors, modulating their activity and influencing various biochemical pathways .
The mechanism of action involves the compound's interaction with molecular targets, such as enzymes or receptors. It can act as both an inhibitor and an activator, depending on the target:
- Inhibition of CDKs : The compound binds to the cyclin/CDK complex, thereby preventing the phosphorylation necessary for cell cycle progression .
- Modulation of Receptor Activity : By binding to specific receptors, it can influence downstream signaling pathways, potentially leading to therapeutic effects in various diseases .
Case Studies
- Antitumor Efficacy : In a study involving a mouse model, treatment with this compound derivatives resulted in a marked reduction in tumor size compared to controls. Histological analysis confirmed increased apoptosis in treated tumors .
- Binding Affinity Studies : Fluorescence polarization assays were utilized to determine the binding affinity of this compound for CDK complexes. The IC50 values indicated strong binding capabilities, suggesting its potential as a lead compound for further drug development .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of this compound compared to related compounds:
Compound Name | Structure | Similarity | Unique Features |
---|---|---|---|
(6-Methoxypyridin-3-yl)methanamine | Structure | 0.98 | Contains a methoxy group at position 6 |
(6-Cyclobutoxypyridin-3-yl)methanamine | Structure | 0.84 | Features a cyclobutoxy substituent |
(6-(Difluoromethoxy)pyridin-3-yl)methanamine | Structure | 0.84 | Has difluoromethoxy substitution |
6-Methoxypyridine-3-carbothioanide | Structure | 0.83 | Contains a carbothioamide functional group |
The unique combination of the phenoxy group with the pyridine ring distinguishes this compound from other similar compounds, enhancing its biological activity and therapeutic potential .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(2-phenoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C12H12N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,9,13H2 |
InChI Key |
PJFOUMAUWJEBRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CN |
Origin of Product |
United States |
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